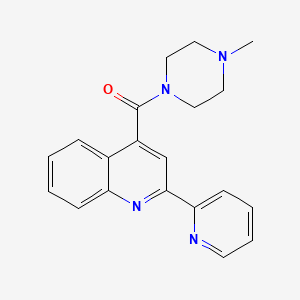
(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a pyridine ring and a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
Similar compounds have been found to interact with cholinesterase enzymes .
Mode of Action
It’s known that similar compounds can inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.
Biochemical Pathways
Based on its potential interaction with cholinesterase enzymes , it may influence the cholinergic system, affecting neurotransmission processes.
Result of Action
Similar compounds have shown anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines il-1β and tnf-α .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution with Pyridine: The quinoline derivative is then subjected to a nucleophilic substitution reaction with a pyridine derivative under basic conditions.
Attachment of Methylpiperazine: Finally, the compound is reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the quinoline or pyridine rings.
Substitution: Various substituted quinoline or pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in modulating biological pathways. It is often studied for its potential to interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory and anticancer properties, with studies indicating its ability to inhibit certain cellular pathways involved in disease progression.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its versatility makes it valuable in various industrial applications.
相似化合物的比较
Similar Compounds
- (4-Methylpiperazin-1-yl)(2-(pyridin-4-yl)quinolin-4-yl)methanone
- (4-Methylpiperazin-1-yl)(2-(phenyl)quinolin-4-yl)methanone
- (4-Methylpiperazin-1-yl)(2-(thiophen-2-yl)quinolin-4-yl)methanone
Uniqueness
Compared to similar compounds, (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone stands out due to its specific substitution pattern, which may confer unique biological activities. The presence of both the pyridine and quinoline rings, along with the methylpiperazine moiety, provides a distinct chemical environment that can interact with biological targets in a unique manner, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-10-12-24(13-11-23)20(25)16-14-19(18-8-4-5-9-21-18)22-17-7-3-2-6-15(16)17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQBFMUISUMTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














